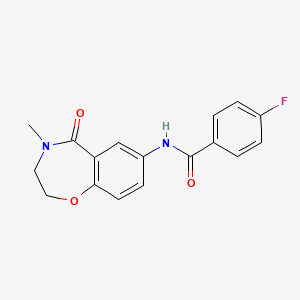

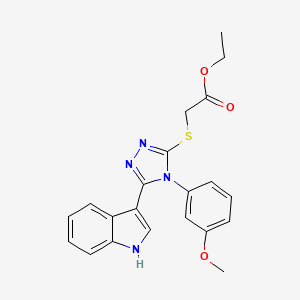

4-fluoro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-fluoro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide is a synthetic molecule that has been the subject of extensive scientific research. This compound has a unique chemical structure that makes it an interesting target for drug discovery and development.

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis

- Research has explored the synthesis of fluorine-containing benzoxazines and benzoxazepines, highlighting their unique electrophilic reactivity due to the presence of fluorine atoms. These compounds have potential applications in heterocyclic synthesis, offering new avenues for the development of novel molecular structures (Meiresonne et al., 2015).

Antimicrobial Applications

- A study on the synthesis of fluorobenzamides containing thiazole and thiazolidine reported that these compounds, including some with 4-fluoro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide, showed promising antimicrobial activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Desai et al., 2013).

Structural and Mechanistic Insights

- The molecular structure, including crystallography and mechanistic studies of related fluorine-containing benzazepines, provides insights into their chemical properties and potential applications in material science or pharmaceutical research (Yan et al., 2016).

Synthesis Optimization and Applications

- Research has focused on optimizing the synthesis process for benzoxazepine-containing compounds, which is critical for their practical applications in various fields, such as medicinal chemistry and materials science (Naganathan et al., 2015).

Mecanismo De Acción

Target of Action

The primary targets of this compound are poly (ADP-ribose) polymerases (PARPs) . PARPs are a family of proteins involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .

Mode of Action

This compound acts as a potent inhibitor of PARPs . It binds to the active site of the enzyme, preventing it from performing its function. This inhibition disrupts the normal cellular processes that rely on PARPs, leading to various downstream effects .

Biochemical Pathways

The inhibition of PARPs affects several biochemical pathways. Most notably, it disrupts the DNA repair process . PARPs play a crucial role in the repair of single-strand DNA breaks. When PARPs are inhibited, these breaks can convert into double-strand breaks when the replication fork encounters them. This can lead to genomic instability and cell death, particularly in cancer cells that have defects in other DNA repair pathways .

Pharmacokinetics

Like many other similar compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The result of the compound’s action is the induction of cell death in cells with defective DNA repair mechanisms . This makes it a potential candidate for use in cancer therapy, particularly for cancers with mutations in genes involved in DNA repair .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs (drug-drug interactions), the pH of the environment, the presence of certain enzymes or transport proteins, and the specific characteristics of the target cells .

Propiedades

IUPAC Name |

4-fluoro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3/c1-20-8-9-23-15-7-6-13(10-14(15)17(20)22)19-16(21)11-2-4-12(18)5-3-11/h2-7,10H,8-9H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNUIGBAJJLXKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide](/img/structure/B2358281.png)

![8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2358283.png)

![N-[(1-Methylindazol-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2358284.png)

![N-(4-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2358290.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2358291.png)

![2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole](/img/structure/B2358293.png)

![6-allyl-4-(2-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2358301.png)

![3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2358304.png)